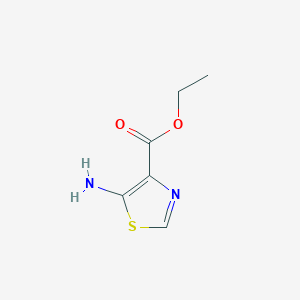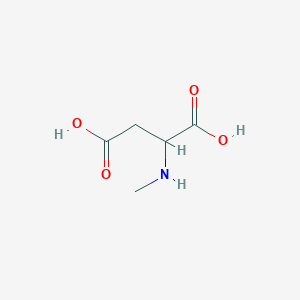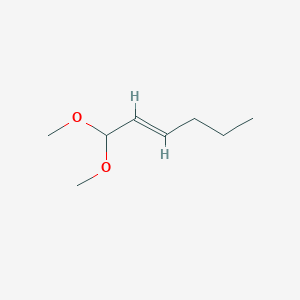
5-アミノチアゾール-4-カルボン酸エチル
概要
説明
Ethyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-aminothiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-aminothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学:抗菌剤
5-アミノチアゾール-4-カルボン酸エチルは、抗菌剤として有望な結果を示したシッフ塩基の合成における前駆体として役立ちます . これらの化合物は、多剤耐性株に対して試験されており、中程度から有意な抗菌および抗真菌の可能性を示しています。Staphylococcus epidermidisやPseudomonas aeruginosaなどの病原体の増殖を阻害する能力により、これらの誘導体は、新しい抗菌薬の開発において貴重なものとなっています。
有機合成:複素環化合物のビルディングブロック
有機化学では、5-アミノチアゾール-4-カルボン酸エチルは、幅広い複素環アナログの合成に使用されます . これらのアナログは、抗HIV、抗酸化、抗腫瘍、駆虫、抗炎症、鎮痛剤など、さまざまな治療役割を持つ化合物を生成するために不可欠です。アルデヒドおよびケトンとの化合物の反応性は、多様な分子構造の生成を促進します。
農業:殺虫剤開発
5-アミノチアゾール-4-カルボン酸エチルの誘導体の抗菌特性は、農薬の開発に使用できる農業にも及びます . これらの化合物は、細菌および真菌の病原体から作物を保護するのに役立ち、収量を向上させ、作物の損失を削減します。
材料科学:有機半導体
材料科学では、5-アミノチアゾール-4-カルボン酸エチルの誘導体は、有機半導体の開発に潜在的な用途があります . これらの材料は、有機発光ダイオード(OLED)や太陽電池など、フレキシブル電子デバイスを作成するために不可欠です。
環境科学:生分解性ポリマー
5-アミノチアゾール-4-カルボン酸エチルは、生分解性ポリマーの合成に組み込むことができます . これらのポリマーは、環境汚染を削減するために不可欠であり、包装材料や農業用フィルムなど、さまざまな用途で使用されています。
生化学研究:酵素阻害研究
生化学では、5-アミノチアゾール-4-カルボン酸エチルは、酵素阻害研究で使用されます . これは、薬剤発見および治療薬の開発にとって重要な、酵素と潜在的な阻害剤間の相互作用を理解するのに役立ちます。
産業用途:化学製造
5-アミノチアゾール-4-カルボン酸エチルは、化学産業において、さまざまな化合物を製造するための中間体として使用されています . その反応性官能基のため、染料、顔料、その他の工業用化学品の合成において重要な役割を果たしています。
抗癌研究:標的薬物設計
最後に、この化合物の誘導体は、抗癌薬の設計において可能性を示しています . これらは、さまざまな癌細胞株に対して阻害活性を示し、標的癌療法におけるさらなる研究の候補となっています。
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethyl 5-aminothiazole-4-carboxylate is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research 2-aminothiazole derivatives have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets and induce biological effects . For instance, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including anticancer, antibacterial, antifungal, anti-hiv, antioxidant, anthelmintic, anti-inflammatory, and analgesic activities .
Result of Action
2-aminothiazole derivatives have been reported to exhibit significant antibacterial and antifungal potential . For instance, some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
生化学分析
Biochemical Properties
Ethyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the formation of peptidoglycan, leading to bacterial cell death. Additionally, ethyl 5-aminothiazole-4-carboxylate has been found to interact with various biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.
Cellular Effects
Ethyl 5-aminothiazole-4-carboxylate exerts significant effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, ethyl 5-aminothiazole-4-carboxylate affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-aminothiazole-4-carboxylate involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound also modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-aminothiazole-4-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that ethyl 5-aminothiazole-4-carboxylate can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of ethyl 5-aminothiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, ethyl 5-aminothiazole-4-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 5-aminothiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of ethyl 5-aminothiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, influencing its distribution and accumulation in different tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Ethyl 5-aminothiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
特性
IUPAC Name |
ethyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIMLOSMFZQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504588 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18903-18-9 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using polyphosphoric acid in the synthesis of Ethyl 5-aminothiazole-4-carboxylate?
A1: Utilizing polyphosphoric acid in the cyclization of 2-acylamino-2-thiocarbamoylacetamides offers a more efficient route to Ethyl 5-aminothiazole-4-carboxylate. Specifically, heating ethyl 2-acylamino-2-thiocarbamoylacetates in polyphosphoric acid directly yields Ethyl 5-aminothiazole-4-carboxylate in excellent yields. [] This method bypasses the need for a separate hydrolysis step, simplifying the synthesis process and potentially increasing overall yield.
Q2: Can you describe an alternative synthetic approach to Ethyl 5-aminothiazole-4-carboxylate?
A2: Yes, a "Strecker approach" can be employed. [, ] While the provided abstracts lack detailed procedures, the titles suggest that this method involves the reaction of an appropriate aldehyde or ketone, an amine, and a cyanide source to construct the thiazole ring and incorporate the desired substituents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)



![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)


